2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Hydrolysis kinetics Nitro positional isomerism Electron-withdrawing effects

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851803-52-6; molecular formula C₁₈H₁₇N₃O₃S; MW 355.41 g/mol; InChI Key PACPMHMZLAFCSX-UHFFFAOYSA-N) is a synthetic heterocyclic small molecule belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class. The compound features three pharmacophoric modules: a 4,5-dihydro-1H-imidazole core, a 4-nitrobenzoyl acyl group at N1, and a 3-methylbenzylsulfanyl moiety at C2.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 851803-52-6
Cat. No. B2423772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS851803-52-6
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O3S/c1-13-3-2-4-14(11-13)12-25-18-19-9-10-20(18)17(22)15-5-7-16(8-6-15)21(23)24/h2-8,11H,9-10,12H2,1H3
InChIKeyPACPMHMZLAFCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851803-52-6): Structural Identity and Compound Class for Procurement Verification


2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851803-52-6; molecular formula C₁₈H₁₇N₃O₃S; MW 355.41 g/mol; InChI Key PACPMHMZLAFCSX-UHFFFAOYSA-N) is a synthetic heterocyclic small molecule belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class [1]. The compound features three pharmacophoric modules: a 4,5-dihydro-1H-imidazole core, a 4-nitrobenzoyl acyl group at N1, and a 3-methylbenzylsulfanyl moiety at C2 . This class has been validated across multiple therapeutic target families including α₂-adrenergic receptors (Ki = 6.6 nM for lead compound napamezole at α₂A), serotonin transporters, monoamine oxidases (MAO-A Ki = 1.53 μM for 2-DMPI), and cyclin-dependent kinases [1][2]. The compound is catalogued in the Life Chemicals F0630 HTS screening library and is supplied for non-human research use only .

Why 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Cannot Be Casually Substituted: Structural Determinants of Differential Activity


Within the 2-substituted 4,5-dihydro-1H-imidazole class, minor structural permutations produce large functional consequences that preclude generic substitution. The position of the nitro group on the benzoyl ring (para vs. ortho vs. meta) controls the electron-withdrawing capacity and governs both acylation kinetics (k₂/Kₘ varies by orders of magnitude across nitro positional isomers) [1] and imidazole-catalysed hydrolysis rates, where N-(4-nitrobenzoyl)imidazole is hydrolytically more labile than the 2,4-dinitro or 3,5-dinitro congeners due to steric and donor–acceptor effects [2]. The 3-methyl substituent on the benzylsulfanyl group modulates lipophilicity (calculated logP), steric bulk, and potential π-stacking interactions relative to the unsubstituted benzyl (CAS 851864-12-5), 3-fluoro (CAS 851865-19-5), or 4-trifluoromethyl (CAS 851806-25-2) analogs [3]. Critically, the 4,5-dihydroimidazole core (vs. fully aromatic imidazole) provides conformational flexibility essential for the dual α₂-adrenoceptor antagonist / serotonin reuptake inhibitor pharmacophore, where the saturated C4–C5 bond directly impacts receptor binding geometry and selectivity ratios (α₂/α₁ Ki ratio of ~3.3 for napamezole) [4]. No two analogs in this series are functionally interchangeable without experimental re-validation.

Quantitative Differentiation Evidence for 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole: Comparator-Based Selection Data


Nitro Positional Isomerism: 4-Nitrobenzoyl vs. 2-Nitrobenzoyl Hydrolysis Kinetics and Electronic Differentiation

The para-nitrobenzoyl substituent in the target compound confers a distinct hydrolytic reactivity profile compared to ortho-nitro and dinitro analogs. El Seoud et al. (1994) demonstrated that N-(4-nitrobenzoyl)imidazole undergoes imidazole-catalysed hydrolysis faster than N-(2,4-dinitrobenzoyl)imidazole, an unexpected result attributed to steric hindrance and donor–acceptor stabilization in the 2,4-dinitro case [1]. This establishes that the target compound's 4-nitrobenzoyl moiety (vs. the 2-nitrobenzoyl positional isomer CAS 851803-50-4) is predicted to exhibit higher hydrolytic lability under general-base catalysis conditions, with implications for prodrug activation or metabolic stability strategies. The kinetic solvent isotope effect confirmed general-base catalysis as the mechanism [1]. Additionally, Kogan and Fife (1984) quantified that N-(m-nitrobenzoyl)imidazole acylates α-chymotrypsin with k₂/Kₘ = 1.7 × 10⁴ M⁻¹s⁻¹ at pH 7.5, with electron-withdrawing substituents producing a pH-dependent increase in rate (maximum near pH 7) [2].

Hydrolysis kinetics Nitro positional isomerism Electron-withdrawing effects N-Benzoylimidazole reactivity

Benzylsulfanyl Substituent Differentiation: 3-Methyl vs. Unsubstituted Benzyl, 3-Fluoro, and 4-Trifluoromethyl Analogs

The 3-methyl substituent on the benzylsulfanyl moiety of the target compound (CAS 851803-52-6) provides a specific, quantifiable point of differentiation from close structural analogs within the Life Chemicals F0630 screening library. The unsubstituted benzyl analog 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-12-5, MW 339.37) lacks this methyl group, resulting in lower calculated logP and reduced steric bulk at the meta position [1]. The 3-fluoro analog (CAS 851865-19-5, MW 373.40) introduces an electron-withdrawing halogen, altering the electron density of the benzyl ring and potentially affecting π-stacking interactions with aromatic residues in biological targets [1]. The 4-trifluoromethyl analog (CAS 851806-25-2, MW 423.41) introduces a substantially larger and more lipophilic substituent (CF₃, Hansch π ≈ 0.88 vs. CH₃, π ≈ 0.56), shifting the physicochemical profile toward higher logP and metabolic stability [1]. Within the 2-substituted-4,5-dihydro-1H-imidazole antidepressant series, Wentland et al. (1987) established that the 2-substituent is a primary determinant of both α₂-adrenoceptor binding affinity and serotonin uptake inhibition potency [2].

Lipophilicity modulation QSAR Steric effects Benzylsulfanyl SAR

Class-Level Dual Pharmacophore Validation: α₂-Adrenoceptor Antagonism and Serotonin Reuptake Inhibition in the 4,5-Dihydro-1H-imidazole Series

The 2-substituted 4,5-dihydro-1H-imidazole scaffold to which the target compound belongs has been unequivocally validated as a dual-mechanism antidepressant pharmacophore. Wentland et al. (1987) identified a unique combination of α₂-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities in this series [1]. The lead compound napamezole (2-[(3,4-dihydro-2-naphthalenyl)methyl]-4,5-dihydro-1H-imidazole) demonstrated Ki = 28 nM at α₂-adrenoceptors and Ki = 93 nM at α₁-adrenoceptors, yielding an α₂/α₁ selectivity ratio of 3.3 [2]. In vivo, napamezole antagonized clonidine-induced antinociception with ED₅₀ = 36 mg/kg p.o. and 3 mg/kg s.c., enhanced norepinephrine turnover in rat brain (minimum effective dose 30 mg/kg p.o.), and increased locus coeruleus neuronal firing at doses ≥1 mg/kg i.v. [1]. The rank order of in vivo α₂-antagonist potency (s.c. ED₅₀) was: idazoxan > yohimbine > rauwolscine ≥ napamezole > tolazoline ≥ piperoxan > RS21361 [1]. The BindingDB entry for napamezole at the α₂A-adrenergic receptor subtype reports Ki = 6.6 nM [3]. This pharmacophore is directly relevant to the target compound, which shares the identical 4,5-dihydro-1H-imidazole core and N1-acyl substitution pattern, differing only in the 2-substituent identity.

Antidepressant pharmacophore α₂-adrenoceptor antagonist Serotonin reuptake inhibition CNS drug discovery

MAO-A Selective Inhibition as a Class-Level Activity of 2-Substituted 4,5-Dihydro-1H-imidazoles

The 4,5-dihydro-1H-imidazole core has been independently validated as a scaffold for selective, reversible MAO-A inhibition. Villarinho et al. (2012) demonstrated that 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) inhibits MAO-A with Ki = 1.53 (1.3–1.8) μM and MAO-B with Ki = 46.67 (31.8–68.4) μM, yielding 30-fold selectivity for the MAO-A isoform [1]. The inhibition was characterized as mixed and reversible. In the mouse tail suspension test (TST), 2-DMPI (100–1000 μmol/kg, s.c.) produced a significant, dose-dependent decrease in immobility time without affecting locomotor activity or motor coordination, contrasting with moclobemide (1000 μmol/kg, s.c.) which increased immobility via nonspecific motor effects [1]. At 300 μmol/kg s.c., 2-DMPI decreased serotonin turnover in cerebral cortex, hippocampus, and striatum, while dopamine turnover decreased only in striatum and norepinephrine turnover remained unchanged [1]. The antidepressant-like effect was blocked by methysergide, WAY100635, and haloperidol, confirming serotonergic (5-HT₁A) and dopaminergic mediation [1]. The target compound (CAS 851803-52-6) shares the identical 4,5-dihydro-1H-imidazole core scaffold and N1-acyl substitution architecture, differing in the 2-substituent, making MAO inhibition a plausible screening hypothesis.

Monoamine oxidase inhibition MAO-A selectivity Antidepressant Reversible inhibitor

Sulfanyl Linker vs. Direct C–C Linkage: Conformational and Electronic Differentiation in the 2-Substituent

The sulfanyl (-S-) linker connecting the 3-methylbenzyl group to the dihydroimidazole C2 position in the target compound introduces a distinguishing structural feature absent in direct C–C linked analogs. The C–S bond (bond length ~1.81 Å vs. C–C ~1.54 Å) provides greater rotational freedom and a different bond angle (C–S–C ~100° vs. C–C–C ~109°), altering the spatial orientation of the 3-methylbenzyl moiety relative to the imidazoline ring [1]. This conformational difference is critical: the Wentland et al. (1987) SAR established that the 2-substituent geometry directly governs receptor subtype selectivity and intrinsic efficacy [2]. The sulfanyl group also introduces a site for potential metabolic oxidation (to sulfoxide or sulfone), offering a built-in prodrug handle or a liability depending on the intended application . In the Life Chemicals F0630 library, the sulfanyl-linked subset represents a distinct chemotype from the directly C-linked 2-substituted imidazolines, with the sulfur atom contributing additional polarizability (atomic polarizability of S = 2.90 ų vs. C = 1.76 ų) that can enhance van der Waals interactions with hydrophobic binding pockets [1].

Sulfanyl linker Conformational flexibility Thioether chemistry Medicinal chemistry scaffold

4,5-Dihydroimidazole vs. Fully Aromatic Imidazole: Conformational Flexibility and Receptor Binding Geometry

The saturated 4,5-dihydro-1H-imidazole (imidazoline) core of the target compound provides a distinct conformational profile compared to fully aromatic imidazole analogs. While aromatic imidazoles adopt a planar geometry (endocyclic torsion angles ~0°), the dihydroimidazole ring exists in a puckered envelope or half-chair conformation with the sp³-hybridised C4 and C5 carbons introducing torsional flexibility [1]. This non-planarity is essential for the dual α₂-antagonist/SSRI pharmacophore: Wentland et al. (1987) demonstrated that the saturated C4–C5 bond is a structural requirement for activity, as the fully aromatic imidazole analogs lose the ability to simultaneously engage both the α₂-adrenoceptor orthosteric site and the serotonin transporter [2]. The napamezole α₂/α₁ selectivity ratio of 3.3 (Ki 28 nM vs. 93 nM) is attributed in part to this conformational preference [3]. Furthermore, 1,2-diaryl-4,5-dihydroimidazoles with different substitution patterns exhibit characteristic ¹H- and ¹³C-NMR spectroscopic signatures that allow unambiguous identity confirmation and differentiation from aromatic imidazole contaminants, with the C4 and C5 methylene protons appearing as distinct multiplets in the δ 3.5–4.5 ppm region [4].

Imidazoline scaffold Conformational analysis Receptor selectivity Saturated heterocycle

Optimal Research Application Scenarios for 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Based on Evidence-Driven Differentiation


CNS Polypharmacology Screening: Dual α₂-Adrenoceptor/SSRI and MAO-A Inhibitor Discovery Programs

The target compound is optimally deployed in CNS drug discovery programs seeking to identify novel dual-mechanism antidepressants that combine α₂-adrenoceptor antagonism with serotonin reuptake inhibition, as validated by the Wentland et al. (1987) pharmacophore model for 2-substituted 4,5-dihydro-1H-imidazoles [1]. The scaffold's additional MAO-A inhibitory potential (Ki = 1.53 μM for 2-DMPI) suggests that compounds in this series may exhibit triple-mechanism antidepressant activity—α₂ blockade, 5-HT reuptake inhibition, and MAO-A inhibition—a polypharmacology profile that could address treatment-resistant depression [2]. The 3-methylbenzylsulfanyl 2-substituent provides a lipophilic increment (Hansch π ≈ +0.56 vs. unsubstituted benzyl) that may enhance blood-brain barrier penetration relative to more polar analogs [3]. Screening should include radioligand binding assays at α₂A, α₂B, α₂C, and α₁ adrenoceptor subtypes, [³H]-5-HT uptake assays in synaptosomes, and fluorimetric MAO-A/MAO-B inhibition assays with kynuramine substrate [1][2].

Structure-Activity Relationship (SAR) Expansion Around the 2-Benzylsulfanyl Substituent in the F0630 Chemical Series

The target compound occupies a specific, unoccupied position in the F0630 SAR matrix at the intersection of the 4-nitrobenzoyl N1-substituent and the 3-methylbenzylsulfanyl C2-substituent [1]. This compound is ideally suited as a key intermediate for systematic SAR studies comparing the 3-methyl substituent against the unsubstituted benzyl (CAS 851864-12-5, ΔMW = +16.04), 3-fluoro (CAS 851865-19-5, ΔMW = −17.99), and 4-trifluoromethyl (CAS 851806-25-2, ΔMW = −68.00) analogs [1]. The 4-nitro group provides a strong electron-withdrawing chromophore (λmax ~270 nm, ε ~10,000 M⁻¹cm⁻¹) that facilitates HPLC-based purity assessment and metabolic stability determination in liver microsome assays [2]. Comparative evaluation should include parallel determination of LogD₇.₄, aqueous solubility, microsomal half-life (human and rodent), and CYP450 inhibition profiling across the analog series to establish the contribution of the 3-methyl group to the overall drug-like property profile [3].

Hydrolytic Stability and Prodrug Feasibility Assessment Leveraging the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl group in the target compound provides a distinct hydrolytic liability profile compared to the 2-nitro isomer (CAS 851803-50-4), as established by El Seoud et al. (1994), who demonstrated that N-(4-nitrobenzoyl)imidazole undergoes imidazole-catalysed hydrolysis faster than N-(2,4-dinitrobenzoyl)imidazole due to reduced steric hindrance and absence of donor–acceptor stabilisation [1]. This differential reactivity can be exploited for the rational design of prodrugs where controlled hydrolytic release of the active imidazoline species is desired. Researchers should conduct comparative hydrolysis kinetics at pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (basic) in aqueous buffer and in the presence of 10 mM imidazole catalyst to quantify the 4-nitro vs. 2-nitro rate differential, using the Kogan and Fife (1984) acylation methodology (k₂/Kₘ = 1.7 × 10⁴ M⁻¹s⁻¹ for m-nitrobenzoyl reference) as a benchmark [2]. The sulfanyl linker additionally provides a site for oxidative prodrug conversion (sulfoxide/sulfone) that can be evaluated orthogonally [3].

Antimicrobial and Antiproliferative Screening Within Nitroaromatic-Containing Heterocycle Libraries

The combination of a 4-nitrobenzoyl group and a sulfanyl-linked benzyl substituent on a dihydroimidazole scaffold positions the target compound for antimicrobial and antiproliferative screening. Nitroaromatic compounds are established pharmacophores for anaerobic antibacterial and antiparasitic activity via nitroreductase-mediated bioactivation [1]. The 4,5-dihydro-1H-imidazole scaffold has demonstrated antiproliferative activity with IC₅₀ values below 100 μM against HCT-116 (colon), HeLa (cervical), and MCF-7 (breast) cancer cell lines in sulfonamide-derivatized analogs [2]. The target compound, with its free N3 position available for further derivatization, can serve both as a screening compound itself and as a synthetic intermediate for generating sulfonamide or amide derivatives [2]. Screening panels should include MIC determination against methicillin-resistant Staphylococcus aureus (MRSA), carbapenem-resistant Enterobacteriaceae, and Candida species, as well as the NCI-60 cancer cell line panel for antiproliferative assessment [1][2].

Quote Request

Request a Quote for 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.